N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, also known as EMA401, is a novel drug candidate that has been shown to have potential therapeutic benefits for the treatment of chronic pain. This drug has been developed by Spinifex Pharmaceuticals, an Australian biotechnology company, and is currently in the clinical trial stage.
Wirkmechanismus
N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by selectively blocking the activity of the AT2R, which is expressed in high levels in sensory neurons that transmit pain signals. By blocking this receptor, this compound reduces the transmission of pain signals to the brain, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic use in chronic pain. These include the reduction of pain-related behavior in animal models, the inhibition of nerve growth factor-induced sensitization of sensory neurons, and the reduction of pro-inflammatory cytokine expression in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is that it has been shown to be effective in a range of animal models of chronic pain, which suggests that it may have broad therapeutic potential. However, one limitation of this compound is that it is currently in the clinical trial stage, which means that its safety and efficacy in humans have not yet been fully established.
Zukünftige Richtungen
There are a number of potential future directions for research on N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to establish its safety and efficacy in humans. Other potential areas of research include the development of new formulations of the drug, such as topical or transdermal formulations, and the exploration of its potential use in combination with other pain medications.
Synthesemethoden
The synthesis of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves a multi-step process that includes the reaction of 4-methoxypiperidine with ethyl chloroformate, followed by the addition of azetidine-1-carboxylic acid and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and has a molecular weight of 292.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to selectively block the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the transmission of pain signals in the nervous system. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritis.
Eigenschaften
IUPAC Name |
N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-13-12(16)15-8-10(9-15)14-6-4-11(17-2)5-7-14/h10-11H,3-9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIMCIWZMDOCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.